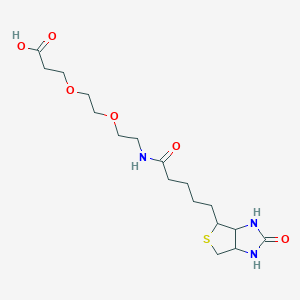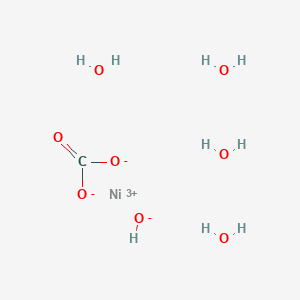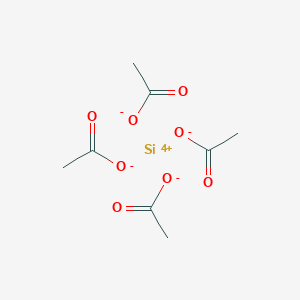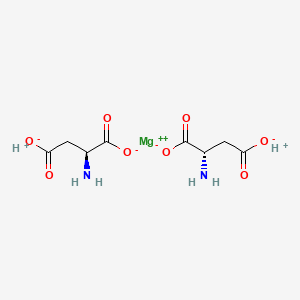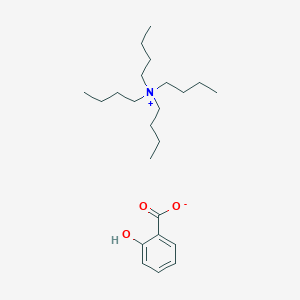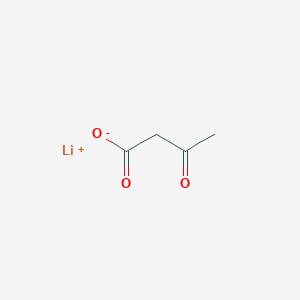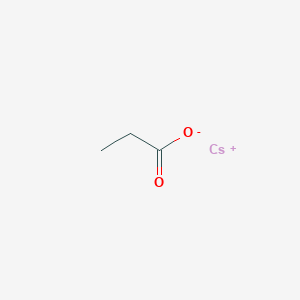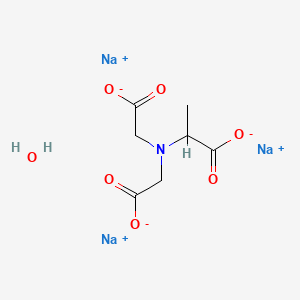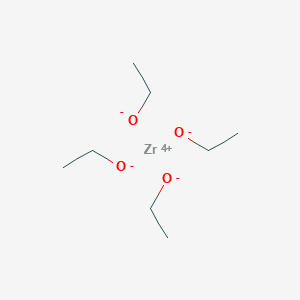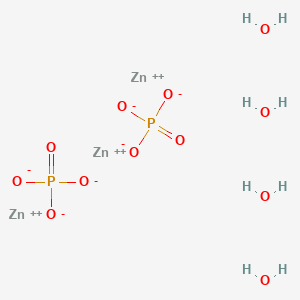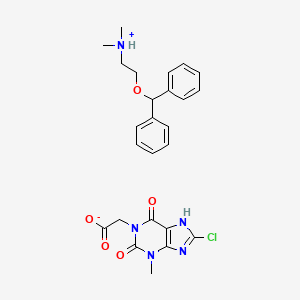
N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate is a complex organic compound that combines two distinct chemical moieties The first part, 2-benzhydryloxyethyl(dimethyl)azanium, is a quaternary ammonium compound, while the second part, 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate, is a derivative of purine, specifically a chlorinated and methylated xanthine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate involves multiple steps:
-
Synthesis of 2-benzhydryloxyethyl(dimethyl)azanium
Starting Materials: Benzhydrol, dimethylamine, and ethylene oxide.
Reaction Conditions: Benzhydrol is reacted with ethylene oxide in the presence of a base to form 2-benzhydryloxyethanol. This intermediate is then quaternized with dimethylamine to form 2-benzhydryloxyethyl(dimethyl)azanium.
-
Synthesis of 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate
Starting Materials: 8-chloro-3-methylxanthine and chloroacetic acid.
Reaction Conditions: 8-chloro-3-methylxanthine is reacted with chloroacetic acid in the presence of a base to form 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate.
-
Coupling Reaction
- The final step involves coupling the two synthesized parts under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety.
Reduction: Reduction reactions can occur at the quaternary ammonium group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings and the purine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives of the purine moiety.
Reduction: Formation of reduced derivatives of the quaternary ammonium group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The purine moiety may mimic natural substrates or inhibitors of enzymes involved in nucleotide metabolism, while the quaternary ammonium group may facilitate binding to negatively charged sites on proteins or cell membranes.
類似化合物との比較
Similar Compounds
8-chloro-3-methylxanthine: A simpler derivative of the purine moiety.
Benzhydryloxyethyl(dimethyl)azanium: The quaternary ammonium part of the compound.
Uniqueness
The uniqueness of N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate lies in its combination of two distinct chemical moieties, which may confer unique biological activities and chemical properties not found in the individual components.
特性
IUPAC Name |
2-benzhydryloxyethyl(dimethyl)azanium;2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.C8H7ClN4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-12-5-4(10-7(9)11-5)6(16)13(8(12)17)2-3(14)15/h3-12,17H,13-14H2,1-2H3;2H2,1H3,(H,10,11)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAIBEQMGMAUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)[O-])NC(=N2)Cl.C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
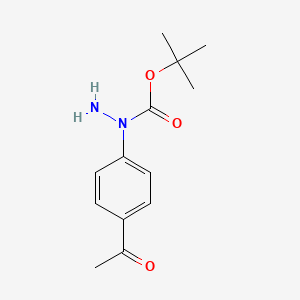
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester](/img/structure/B7948705.png)
![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)
